![molecular formula C14H10O2 B1279037 3H-benzo[f]chromene-2-carbaldehyde CAS No. 61699-01-2](/img/structure/B1279037.png)
3H-benzo[f]chromene-2-carbaldehyde
Overview
Description
3H-benzo[f]chromene-2-carbaldehyde is a chemical compound with the CAS Number: 61699-01-2 . It has a molecular weight of 210.23 .
Synthesis Analysis
The synthesis of 3H-benzo[f]chromene-2-carbaldehyde involves the use of 2-hydroxy-1-naphthaldehyde as the starting material . The structures of the synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and ESI-MS analyses .Molecular Structure Analysis
The molecular structure of 3H-benzo[f]chromene-2-carbaldehyde was confirmed by various spectroscopic techniques including IR, 1H NMR, 13C NMR, and ESI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3H-benzo[f]chromene-2-carbaldehyde derivatives were evaluated . The reactions were carried out using 2-hydroxy-1-naphthaldehyde as the starting material .Physical And Chemical Properties Analysis
3H-benzo[f]chromene-2-carbaldehyde is a powder that is stored at room temperature . It has a melting point of 145-146°C .Scientific Research Applications
Antidepressant Activity
3H-benzo[f]chromene-2-carbaldehyde has been used in the synthesis of chalcone derivatives, which have shown significant antidepressant activity . In a study, 18 out of 19 derivatives showed antidepressant activity in mice after a single 30 mg/kg dose . Three of these derivatives (2b, 2d, and 2n) showed strong antidepressant activity .
Anticonvulsant Activity
The same chalcone derivatives also demonstrated anticonvulsant activity . Eleven of the compounds inhibited convulsions in the maximal electroshock seizure (MES) test after a single dose of 100 mg/kg . The other eight inhibited convulsions in the MES after a single dose of 300 mg/kg .
Safety And Hazards
properties
IUPAC Name |
3H-benzo[f]chromene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-8-10-7-13-12-4-2-1-3-11(12)5-6-14(13)16-9-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHHFQLXQICCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447255 | |
Record name | 3H-benzo[f]chromene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-benzo[f]chromene-2-carbaldehyde | |
CAS RN |
61699-01-2 | |
Record name | 3H-benzo[f]chromene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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